molecular formula C22H27N3O3 B2708002 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione CAS No. 872860-57-6

1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione

Cat. No.: B2708002
CAS No.: 872860-57-6
M. Wt: 381.476
InChI Key: IQJKSUZCCPPHEP-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione” appears to contain an indole group and two piperidine groups. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an indole group attached to a piperidine group via an ethane-1,2-dione (also known as an acetyl) group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, both indoles and piperidines are relatively stable compounds, although they can participate in various chemical reactions. They are also both polar and capable of forming hydrogen bonds, which can affect their physical properties such as solubility .

Scientific Research Applications

Regioselective Synthesis and Anti-tumor Activity

A study by Girgis (2009) explored the regioselective synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, which includes compounds structurally related to the one . These compounds exhibited mild activity against various human tumor cells, with considerable anti-tumor properties against colon, breast, leukemia, and prostate cancers. Additionally, they showed significant anti-inflammatory activity in vivo, suggesting potential applications in cancer and inflammation treatment (Girgis, 2009).

Efficient Synthesis of Nα-urethane-protected β- and γ-amino Acids

Cal et al. (2012) developed an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid, starting from compounds including 1-[(4-Methylphenyl)oxy]piperidine-2,6-dione. This process highlights the versatility of related compounds in synthesizing amino acid derivatives with potential pharmaceutical applications (Cal, Mariusz Jaremko, Łukasz Jaremko, & Stefanowicz, 2012).

Synthesis, Alkylation, and Structural Studies

Tugusheva et al. (1994) investigated the reactivity of 2-Piperidinomethylene-2H pyrrolo[1,2-a]indoles, showcasing the potential for creating a variety of structurally diverse compounds through reactions with active methylene units. This work underscores the compound's utility in synthetic organic chemistry and drug development (Tugusheva, Ryabova, Solov’eva, & Granik, 1994).

Synthesis of Ellipticine Quinone from Isatin

Ramkumar and Nagarajan (2014) described a new route to synthesize ellipticine quinone, starting from 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, highlighting the compound's role in generating key intermediates for the synthesis of complex molecules with potential anticancer properties (Ramkumar & Nagarajan, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on this compound, it’s impossible to provide a detailed mechanism of action .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve studying the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-20(23-11-5-1-6-12-23)16-25-15-18(17-9-3-4-10-19(17)25)21(27)22(28)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJKSUZCCPPHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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